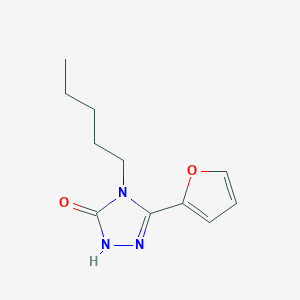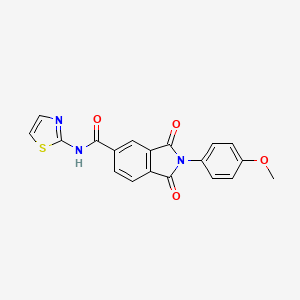![molecular formula C17H13NO2 B3831302 4-(3-Ethynylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B3831302.png)
4-(3-Ethynylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Overview
Description
4-(3-Ethynylphenyl)-4-azatricyclo[52102,6]dec-8-ene-3,5-dione is a complex organic compound with a unique tricyclic structure
Preparation Methods
The synthesis of 4-(3-Ethynylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves multiple steps. One common method includes the cycloaddition reactions and aminolysis. The reaction typically starts with the preparation of a norbornene derivative, which is then subjected to various functionalization steps to introduce the ethynylphenyl and azatricyclo moieties. The reaction conditions often involve the use of toluene as a solvent and refluxing for several hours .
Chemical Reactions Analysis
4-(3-Ethynylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethynyl group, using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-(3-Ethynylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in treating neurodegenerative disorders.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4-(3-Ethynylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione exerts its effects involves the modulation of NMDA receptors and voltage-gated calcium channels. By binding to these molecular targets, the compound can inhibit calcium influx, thereby providing neuroprotective effects. This action helps in preventing excitotoxicity, which is a major factor in neurodegenerative diseases .
Comparison with Similar Compounds
Similar compounds to 4-(3-Ethynylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione include:
4,10-Dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: This compound shares a similar tricyclic structure and is also investigated for its neuroprotective properties.
Tricycloundecene derivatives: These compounds have similar calcium-modulating effects and are used in neuroprotection research.
The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(3-ethynylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-2-10-4-3-5-13(8-10)18-16(19)14-11-6-7-12(9-11)15(14)17(18)20/h1,3-8,11-12,14-15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQWMYWVAWNSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzaldehyde (5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)hydrazone hydrobromide](/img/structure/B3831222.png)
![N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)thiourea](/img/structure/B3831223.png)
![dihydro-5'H-spiro[cyclohexane-1,8'-[1,3]thiazolo[3,2-a]pyridin]-3'(2'H)-one](/img/structure/B3831240.png)
![2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(5-methylbenzoic acid)](/img/structure/B3831244.png)
![4-[2-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid](/img/structure/B3831250.png)
![2-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B3831255.png)
![4-[3-[(3-Nitrobenzoyl)amino]benzoyl]phthalic acid](/img/structure/B3831267.png)
![N-methyl-1-pyridin-3-yl-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}propan-1-amine](/img/structure/B3831274.png)

![4-BROMO-N-[4-(6-{4-[(4-BROMOBENZOYL)AMINO]PHENYL}-2-PHENYL-4-PYRIMIDINYL)PHENYL]BENZAMIDE](/img/structure/B3831285.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B3831293.png)
![N-[4-[(E)-3-[4-[(E)-3-(4-acetamidophenyl)-3-oxoprop-1-enyl]phenyl]prop-2-enoyl]phenyl]acetamide](/img/structure/B3831294.png)

